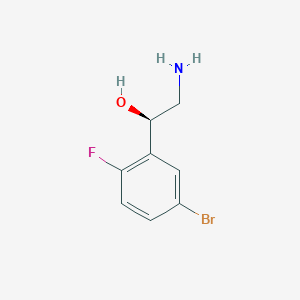
(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. The reaction conditions typically include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Catalyst: Chiral catalysts such as borane complexes or oxazaborolidine derivatives
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high enantiomeric purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature
Reduction: LiAlH4 in ether at 0°C to room temperature
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures
Major Products Formed
Oxidation: (1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethanone
Reduction: (1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethanamine
Substitution: (1R)-2-amino-1-(5-azido-2-fluorophenyl)ethan-1-ol
Scientific Research Applications
(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for the construction of complex organic molecules.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing binding affinity. The bromine and fluorine atoms may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-ol
- (1R)-2-amino-1-(5-bromo-2-chlorophenyl)ethan-1-ol
- (1R)-2-amino-1-(5-bromo-2-methylphenyl)ethan-1-ol
Uniqueness
(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens may enhance the compound’s stability and lipophilicity compared to its analogs.
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
FSZGLIYFOXWILL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@H](CN)O)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















